molecular formula C14H14N2O3 B8431570 Methyl[3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate

Methyl[3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate

Cat. No. B8431570
M. Wt: 258.27 g/mol
InChI Key: FZFYRORDBZQQOQ-UHFFFAOYSA-N
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Patent
US07772366B2

Procedure details

Methyl[3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate (50f), was isolated (86%) as a grey solid: mp. 207-9° C.; IR (KBr) 3473, 3345, 1750, 1644, 1600, 1536, 1443, 1366, 1309, 1212, 1184, 1156; 1H NMR (d6-DMSO) δ 7.30 (5H, m), 6.54 (1H, d), 6.03 (1H, d), 5.25 (2H, s), 4.49 (2H, s), 3.61 (3H, s)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH2:4][N:5]1[C:10]([C:11]2C=C[CH:14]=[CH:13][CH:12]=2)=[CH:9][CH:8]=[C:7]([NH2:17])[C:6]1=[O:18].[K+].[Br-]>>[CH3:1][O:2][C:3](=[O:19])[CH2:4][N:5]1[C:10]([CH2:11][CH2:12][CH2:13][CH3:14])=[CH:9][CH:8]=[C:7]([NH2:17])[C:6]1=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN1C(C(=CC=C1C1=CC=CC=C1)N)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(CN1C(C(=CC=C1CCCC)N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.